molecular formula C10H15F2NO4 B8011952 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid

Cat. No.: B8011952
M. Wt: 251.23 g/mol
InChI Key: YNJIFLFCTIIZIN-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid is a fluorinated carboxylic acid derivative featuring a Boc-protected azetidine (4-membered nitrogen-containing ring) core. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing peptidomimetics or small-molecule inhibitors. Its structural uniqueness arises from the combination of the sterically hindered tert-butoxycarbonyl (Boc) group, the strained azetidine ring, and the electron-withdrawing difluoroacetic acid moiety. These features enhance metabolic stability and modulate physicochemical properties such as solubility and acidity (pKa ~1.5–2.5 for difluoroacetic acid derivatives) .

Properties

IUPAC Name

2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(5-13)10(11,12)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJIFLFCTIIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid (CAS No. 1781091-41-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15F2NO4
  • Molecular Weight : 251.23 g/mol
  • Structure : The compound features an azetidine ring and difluoroacetic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with azetidine structures have shown effectiveness against various bacterial strains, suggesting that the azetidine ring may enhance membrane permeability or inhibit essential bacterial enzymes.

Anticancer Properties

Research has demonstrated that related compounds exhibit cytotoxicity against several human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific studies have identified that compounds with difluoroacetic acid groups can disrupt metabolic pathways in cancer cells, leading to reduced proliferation rates.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, it may interact with enzymes involved in metabolic pathways critical for cancer cell survival or bacterial growth. Investigations into its inhibitory effects on specific targets such as proteases or kinases could provide insights into its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study found that azetidine derivatives inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Cytotoxicity Assessment In vitro tests showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values suggesting significant potency.
Mechanistic Insights Research indicated that the difluoroacetic acid moiety disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The presence of the azetidine ring may facilitate penetration into bacterial membranes.
  • Metabolic Interference : The difluoroacetic acid component may inhibit key metabolic enzymes, affecting energy production in both bacteria and cancer cells.
  • Apoptosis Induction : The compound's ability to induce apoptosis through ROS generation is a critical pathway for its anticancer activity.

Comparison with Similar Compounds

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid

  • Key Difference : Replaces the azetidine (4-membered ring) with a piperidine (6-membered ring).
  • Molecular weight increases to ~305.3 g/mol (vs. ~277.2 g/mol for the azetidine variant) .

tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

  • Key Difference : Substitutes the difluoroacetic acid group with an ethyl ester (ethoxycarbonyl).
  • Impact : The ester group reduces acidity (pKa ~4–5) and increases lipophilicity (clogP ~1.8 vs. ~0.5 for the difluoroacetic acid). This modification is favorable for cell permeability but may require hydrolysis for bioactivity .

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

  • Key Difference : Replaces the azetidine ring with a 4,4-difluorocyclohexyl group.
  • The difluoro substitution on the cyclohexane enhances metabolic resistance compared to non-fluorinated analogs .

Fluorinated Carboxylic Acid Derivatives

2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid

  • Key Difference : Contains a trifluoromethyl-dithiolane moiety instead of the Boc-azetidine system.
  • Impact : The dithiolane ring introduces sulfur atoms, which may enhance metal-binding properties. However, the trifluoromethyl group increases lipophilicity (clogP ~2.1) compared to the difluoroacetic acid derivative .

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid

  • Key Difference : Features a fluorinated pyrrolidine (5-membered ring) instead of azetidine.
  • Molecular weight (247.26 g/mol) is lower due to the absence of a second fluorine on the acetic acid group .

Spirocyclic and Functionalized Analogs

6,6-difluorospiro[3.3]heptane-2-carboxylic acid

  • Key Difference : Incorporates a spiro[3.3]heptane core with geminal difluorination.
  • However, synthetic complexity increases compared to the azetidine derivative .

3-hydroxypyridine-2-carboxylic acid derivatives

  • Key Difference : Replaces the azetidine with a pyridine ring and hydroxyl group.
  • Impact : The aromatic pyridine enhances π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capability. This derivative may exhibit stronger acidity (pKa ~2.5–3.0) compared to the difluoroacetic acid variant .

Q & A

Basic Research Questions

Q. What are the optimal conditions for removing the tert-butoxycarbonyl (Boc) protecting group during synthesis of this compound?

  • Methodological Answer: The Boc group can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). A typical protocol involves dissolving the compound in CH₂Cl₂ (5 mL per 0.3 g substrate) and adding TFA (1.7 mL per 0.3 g substrate). Reaction completion occurs within 5 hours at room temperature, followed by solvent evaporation and co-evaporation with toluene to yield the deprotected product as a TFA salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat, or strong acids/bases. For short-term use, keep the compound desiccated at 4°C in amber vials to limit photodegradation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluoroacetic moiety) and Boc group integrity.
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, calculate the activation energy for Boc deprotection under varying acid conditions. Pair computational predictions with high-throughput screening to validate optimal reaction parameters (e.g., solvent, temperature) .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

Cross-Validation: Compare NMR data with analogous compounds (e.g., tert-butyl esters in ) to identify discrepancies.

Dynamic NMR: Use variable-temperature ¹H NMR to study conformational equilibria affecting peak splitting.

X-ray Crystallography: If crystalline, resolve absolute configuration and confirm substituent positioning .

Q. How can the azetidine ring’s strain influence reactivity in multi-step syntheses?

  • Methodological Answer: The four-membered azetidine ring exhibits angle strain, increasing susceptibility to ring-opening reactions. Design experiments to:

  • Monitor Ring Stability: Use kinetic studies under acidic/basic conditions (e.g., TFA/NaHCO₃).
  • Leverage Strain for Functionalization: Exploit ring strain in nucleophilic additions (e.g., Grignard reagents) or photochemical reactions to access fused heterocycles .

Data Contradiction Analysis

Q. How to address inconsistencies in Boc deprotection yields across repeated syntheses?

  • Methodological Answer:

  • Controlled Variables: Ensure consistent TFA purity (>99%), anhydrous CH₂Cl₂, and reaction temperature (±1°C).
  • Byproduct Identification: Use LC-MS to detect side products (e.g., tert-butyl trifluoroacetate).
  • Alternative Deprotection: Test HCl/dioxane or ZnBr₂ in CH₂Cl₂ if TFA efficiency varies .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for TFA handling.
  • Spill Management: Neutralize acid spills with sodium bicarbonate; collect residues in hazardous waste containers.
  • Environmental Precautions: Avoid aqueous disposal; consult institutional guidelines for halogenated waste .

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